[2-(2-Furyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone [2-(2-Furyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC20015202
InChI: InChI=1S/C25H23N3O3/c1-30-24-10-5-4-9-22(24)27-12-14-28(15-13-27)25(29)19-17-21(23-11-6-16-31-23)26-20-8-3-2-7-18(19)20/h2-11,16-17H,12-15H2,1H3
SMILES:
Molecular Formula: C25H23N3O3
Molecular Weight: 413.5 g/mol

[2-(2-Furyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone

CAS No.:

Cat. No.: VC20015202

Molecular Formula: C25H23N3O3

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

[2-(2-Furyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone -

Molecular Formula C25H23N3O3
Molecular Weight 413.5 g/mol
IUPAC Name [2-(furan-2-yl)quinolin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C25H23N3O3/c1-30-24-10-5-4-9-22(24)27-12-14-28(15-13-27)25(29)19-17-21(23-11-6-16-31-23)26-20-8-3-2-7-18(19)20/h2-11,16-17H,12-15H2,1H3
Standard InChI Key YEGNRJINCBKHJH-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CO5

[2-(2-Furyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone is a complex organic molecule that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates various functional groups, including a quinoline ring, a piperazine moiety, and a methoxyphenyl group, which are known for their diverse pharmacological properties.

Structural Features

The compound's structure includes:

  • Quinoline Ring: Known for its biological activity, quinoline derivatives often exhibit antimicrobial, anti-inflammatory, and anticancer properties.

  • Piperazine Moiety: A common scaffold in many pharmacologically active agents, contributing to the compound's potential therapeutic applications.

  • Methoxyphenyl Group: Enhances the compound's structural diversity and may contribute to anti-inflammatory effects.

Synthesis

The synthesis of [2-(2-Furyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone typically involves multiple steps, starting from commercially available precursors. Common methods include:

  • Use of Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to facilitate reactions.

  • Catalysts: Employed to enhance reaction efficiency.

  • Analytical Techniques: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.

Biological Activity

The compound's mechanism of action involves interaction with specific biological targets such as enzymes or receptors. Pharmacological studies assess binding affinities using techniques like radiolabeled ligand binding or cell-based assays. The presence of quinoline and piperazine moieties suggests potential antimicrobial, anti-inflammatory, and anticancer activities.

Characterization Techniques

Characterization involves:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into the compound's structure.

  • Mass Spectrometry: Used to determine molecular weight and purity.

  • Infrared (IR) Spectroscopy: Helps identify functional groups.

Potential Applications

Given its structural features, [2-(2-Furyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone may have applications in:

  • Medicinal Chemistry: As a lead compound for drug development.

  • Pharmaceutical Research: Investigating its efficacy against various biological targets.

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